molecular formula C14H13IO2 B6210192 1-(benzyloxy)-4-iodo-2-methoxybenzene CAS No. 741283-41-0

1-(benzyloxy)-4-iodo-2-methoxybenzene

Cat. No. B6210192
CAS RN: 741283-41-0
M. Wt: 340.2
InChI Key:
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Description

1-(Benzyloxy)-4-iodo-2-methoxybenzene, also known as 1-Bz-4-I-2-MeO-Bz, is an important organic compound used in various scientific research applications. It is a derivative of benzene, a common aromatic hydrocarbon, and is known for its unique properties, including its high reactivity and its ability to undergo a variety of chemical reactions.

Scientific Research Applications

1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is used in various scientific research applications. It is used as a starting material for the synthesis of various other organic compounds, such as 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz-4-chlorobenzyl ether. It is also used as a reagent in the synthesis of other organic compounds, such as 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz-4-methoxybenzyl ether. In addition, 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib.

Mechanism of Action

1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is an organic compound that undergoes a variety of chemical reactions. Its most notable reaction is its ability to undergo a nucleophilic substitution reaction, in which it reacts with a nucleophile to form a new bond. In this reaction, the nucleophile attacks the carbon atom of the benzene ring, resulting in the formation of a new bond. This reaction is important in the synthesis of various other organic compounds, such as 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz-4-chlorobenzyl ether.
Biochemical and Physiological Effects
1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is an organic compound that has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-bacterial properties. In addition, it has been shown to have antioxidant properties, which could potentially be beneficial in the treatment of various diseases. Furthermore, it has been suggested that 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz could potentially be used as a therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is a useful organic compound for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is also a toxic compound, and precautions should be taken when handling it. Furthermore, it is a relatively expensive compound, which can be a limitation for some laboratory experiments.

Future Directions

1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz is an important organic compound with a variety of potential applications. Its potential future directions include its use as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, and its use as a therapeutic agent for the treatment of various diseases. In addition, its potential future directions include further research into its biochemical and physiological effects, as well as its potential use as an antioxidant. Finally, its potential future directions include further research into its potential applications in other fields, such as materials science and biotechnology.

Synthesis Methods

1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz can be synthesized using a variety of methods. One method involves the reaction of 4-iodobenzyl bromide with 2-methoxybenzaldehyde in the presence of sodium hydroxide. The reaction is carried out in a basic medium, such as aqueous sodium hydroxide, and yields 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz as a white solid. Another method involves the reaction of 4-iodobenzyl bromide with 2-methoxybenzaldehyde in the presence of potassium carbonate. The reaction is carried out in a basic medium, such as aqueous potassium carbonate, and yields 1-(benzyloxy)-4-iodo-2-methoxybenzeneeO-Bz as a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-4-iodo-2-methoxybenzene involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-iodo-2-methoxyphenol", "benzyl chloride", "sodium hydroxide", "potassium carbonate", "palladium on carbon", "copper(I) iodide", "triethylamine", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: 4-iodo-2-methoxyphenol is reacted with benzyl chloride in the presence of sodium hydroxide to form 4-(benzyloxy)-2-methoxyphenol.", "Step 2: 4-(benzyloxy)-2-methoxyphenol is then reacted with potassium carbonate and iodine to form 1-(benzyloxy)-4-iodo-2-methoxybenzene.", "Step 3: The benzyloxy group is removed from 1-(benzyloxy)-4-iodo-2-methoxybenzene using palladium on carbon as a catalyst in the presence of hydrogen gas to form 4-iodo-2-methoxyphenol.", "Step 4: 4-iodo-2-methoxyphenol is then reacted with copper(I) iodide and triethylamine in diethyl ether to form 1-(benzyloxy)-4-iodo-2-methoxybenzene.", "Step 5: The final compound is isolated and purified using standard techniques such as column chromatography or recrystallization from methanol." ] }

CAS RN

741283-41-0

Product Name

1-(benzyloxy)-4-iodo-2-methoxybenzene

Molecular Formula

C14H13IO2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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